5,8-Dimethoxy-2-(2-naphthyl)quinoline
Description
5,8-Dimethoxy-2-(2-naphthyl)quinoline (CAS: 618886-14-9) is a quinoline derivative characterized by methoxy groups at the 5- and 8-positions and a 2-naphthyl substituent at the 2-position. Its molecular formula is C₂₁H₁₇NO₂, with a molecular weight of 315.37 g/mol . Predicted physicochemical properties include a density of 1.193 g/cm³, boiling point of 510.7°C, and a pKa of 2.20, suggesting moderate acidity .
Synthetically, this compound is prepared via cyclization reactions involving intermediates like 5,8-dimethoxyquinoline, which is derived from 2,5-dimethoxyaniline and acrylate under catalytic conditions . Its structural uniqueness lies in the electron-donating methoxy groups and the bulky 2-naphthyl moiety, which influence electronic properties and steric interactions in biological or photochemical applications.
Properties
IUPAC Name |
5,8-dimethoxy-2-naphthalen-2-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-23-19-11-12-20(24-2)21-17(19)9-10-18(22-21)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQALAOLEGJQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-(2-naphthyl)quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of 2-naphthylamine and 5,8-dimethoxyquinoline as starting materials, which undergo a series of reactions including cyclization and methoxylation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-(2-naphthyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Pharmacological Properties
Quinoline derivatives, including 5,8-Dimethoxy-2-(2-naphthyl)quinoline, have been extensively studied for their pharmacological activities. The following table summarizes some of the key biological activities associated with this compound and its analogs:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance:
- In vitro studies demonstrated that the compound effectively reduced viability in breast cancer cell lines by modulating cell cycle arrest mechanisms .
- Animal model studies suggest potential efficacy in reducing tumor growth through targeted delivery systems .
Antimicrobial Effects
The compound has displayed a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- A study by Weyesa et al. (2020) explored the anticancer effects of quinoline derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models .
- Another investigation focused on the anti-inflammatory properties of this compound, revealing its ability to downregulate pro-inflammatory cytokines in cellular models .
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-(2-naphthyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse pharmacological and photochemical behaviors depending on substituent patterns. Below is a comparative analysis of 5,8-dimethoxy-2-(2-naphthyl)quinoline with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Position and Electronic Effects: Methoxy vs. Halogens: Methoxy groups at 5,8-positions (electron-donating) increase photobasicity (pK∗) compared to electron-withdrawing substituents like Cl or F. For example, 5,8-amino-isoquinoline has pK∗ = 17.48, whereas methoxy analogs are likely lower but still significant . 2-Position Substitution: The 2-naphthyl group in the target compound confers greater steric bulk compared to 2-methyl or 2-phenyl analogs. This may reduce binding affinity in certain biological contexts; e.g., 2-(1-naphthyl)quinoline (Ki = 154 nM) outperforms 2-(2-naphthyl) analogs (Ki = 1288 nM) in receptor binding .
Biological and Photochemical Implications: Antiviral Potential: Quinoline derivatives with 4-position substitutions (e.g., chloroquine) show established antimalarial activity, whereas 2-substituted analogs like this compound may require optimization for similar efficacy . Photobasicity: Methoxy groups enhance excited-state basicity, making the compound a candidate for photochemical applications. However, isoquinoline derivatives with similar substitutions generally exhibit higher pK_∗ values .
Thermal and Solubility Properties: The target compound’s high predicted boiling point (510.7°C) suggests thermal stability superior to smaller analogs like 5,8-dimethoxy-2-methylquinoline (MW = 203.24) . Bulky substituents (e.g., 2-naphthyl vs. 4-phenoxyphenyl) may reduce aqueous solubility but improve lipid membrane penetration .
Biological Activity
5,8-Dimethoxy-2-(2-naphthyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its quinoline backbone with two methoxy groups at the 5 and 8 positions and a naphthyl moiety at the 2 position. Its molecular formula is with a molecular weight of approximately 237.3 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Caspase activation |
| A549 | 25 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Drug (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 | 15 (Amoxicillin) |
| Escherichia coli | 15 | 20 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 12 | 18 (Gentamicin) |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
- Modulation of Signaling Pathways : It affects various signaling pathways, including those involved in cell survival and death.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The compound significantly reduced tumor size compared to control groups, demonstrating its efficacy in vivo. Furthermore, histological analysis revealed decreased cell proliferation markers in treated tumors .
Q & A
Q. What are the key synthetic routes for 5,8-Dimethoxy-2-(2-naphthyl)quinoline, and how are reaction conditions optimized?
- The synthesis typically involves: (i) Methoxy group introduction : Methoxy substituents at positions 5 and 8 are introduced via electrophilic substitution or protected precursor strategies. (ii) Coupling reactions : A Suzuki-Miyaura cross-coupling reaction is often employed to attach the 2-naphthyl group at position 2 using a palladium catalyst . (iii) Purification : Column chromatography or recrystallization ensures high purity (>95%).
- Optimization : Temperature (80–120°C), solvent choice (DMF or toluene), and catalyst loading (e.g., Pd(PPh₃)₄) are critical. For example, elevated temperatures improve coupling efficiency but may degrade sensitive functional groups .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm methoxy (-OCH₃) and naphthyl group positions via characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities; CCDC data (e.g., 1983315 in ) provides bond-length validation .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 345.1367) .
Q. How is the biological activity of this compound assessed in preliminary studies?
- In vitro assays : Antiviral or antibacterial activity is tested via cell viability assays (e.g., MTT) and target-specific inhibition (e.g., SARS-CoV-2 protease inhibition in ).
- Structure-activity relationship (SAR) : Methoxy groups enhance electron density, improving binding to hydrophobic enzyme pockets, while the naphthyl group increases π-π stacking interactions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent polarity, catalyst-to-substrate ratio) identifies optimal conditions. For example, using p-TsOH in dry benzene increases cyclization efficiency by 30% .
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination and enable recycling, improving cost-efficiency .
Q. What mechanistic insights explain regioselectivity in electrophilic substitutions?
- Computational modeling : Density Functional Theory (DFT) calculations show methoxy groups at positions 5 and 8 activate the quinoline ring at positions 3 and 4 due to electron-donating effects, directing electrophiles to these sites .
- Isotopic labeling : ¹⁸O-labeled methoxy groups track substitution pathways via mass spectrometry .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Multi-technique validation : Cross-check NMR assignments with X-ray data to rule out dynamic effects (e.g., rotational isomers).
- Variable-temperature NMR : Resolves overlapping peaks caused by conformational flexibility .
Q. What strategies improve the compound’s pharmacokinetic profile for drug development?
- Derivatization : Introducing hydrophilic groups (e.g., -COOH at position 3) enhances solubility without compromising activity .
- Prodrug design : Masking methoxy groups as acetates improves membrane permeability, with enzymatic cleavage restoring activity .
Q. How can stability issues (e.g., photodegradation) be mitigated during storage?
- Light-sensitive storage : Use amber vials and inert atmospheres (N₂) to prevent oxidation.
- Lyophilization : Stabilizes the compound for long-term storage at -20°C .
Q. What methodologies assess ecological impact during disposal?
- Biodegradation assays : Measure half-life in soil/water using OECD 301 guidelines.
- Toxicity profiling : Daphnia magna or algae growth inhibition tests evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
